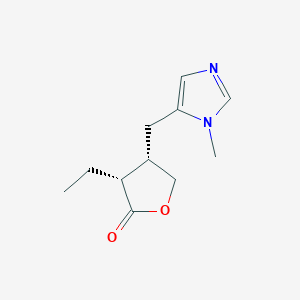
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester is a benzodioxine.
Scientific Research Applications
Synthesis and Precursor Use
- Synthesis of Therapeutic Compounds : The compound is used as a precursor in synthesizing potential therapeutic compounds. Specifically, it reacts with nucleophilic amines to give access to various carboxamides and carboxylic esters with potential therapeutic applications (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
X-ray Diffraction Analysis
- X-ray Powder Diffraction Studies : This compound plays a role in the X-ray powder diffraction analysis of other significant compounds, like apixaban, an anticoagulant. The structural details of such compounds are elucidated using X-ray powder diffraction data (Wang, Suo, Zhang, Hou, & Li, 2017).
Pharmaceutical Research
- Development of Anticonvulsant Agents : It is involved in the synthesis of amino amides and amino esters based on cyclopentane-1-carboxylic acid. These synthesized compounds are investigated for their anticonvulsant activities, making it a crucial component in the development of new anticonvulsant drugs (Arustamyan et al., 2019).
Molecular and Crystal Structure Analysis
- Analysis of Molecular and Crystal Structures : The compound contributes to the synthesis and analysis of other chemical structures. For example, it aids in the study of molecular and crystal structures of various pyrazole derivatives (Rodinovskaya et al., 2003).
Receptor Activation Studies
- Receptor Activation Research : The compound is utilized in synthesizing heteroarotinoids. These synthesized compounds are then analyzed for their capabilities in activating retinoic acid receptors and inducing tissue transglutaminase activity, which is vital in pharmaceutical and biochemical research (Berlin et al., 2005).
Analgesic and Anti-inflammatory Agent Synthesis
- Synthesis of Analgesic and Anti-inflammatory Agents : It is key in synthesizing a series of pyrazole-4-carboxylic acid ethyl esters. These compounds are studied for their analgesic and anti-inflammatory activities, suggesting its importance in the development of new pain relief and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Corrosion Inhibition Studies
- Steel Corrosion Inhibition : Pyrazole derivatives of this compound are evaluated as corrosion inhibitors for steel in hydrochloric acid. This application is significant in industrial and material science research (Herrag et al., 2007).
Anti-inflammatory Research
- Anti-inflammatory Research : The compound aids in the synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, which are then tested for their anti-inflammatory properties. This is crucial in the search for new and effective anti-inflammatory drugs (Vazquez, Rosell, & Pujol, 1996).
properties
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-3-pyrazolecarboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-2-19-14(18)13-10(17)8-16(15-13)9-3-4-11-12(7-9)21-6-5-20-11/h3-4,7-8,17H,2,5-6H2,1H3 |
InChI Key |
IBFLUSMRXQCEJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC3=C(C=C2)OCCO3 |
solubility |
43.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)








